3-(2-Bromophenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a bromophenyl group at the third position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. Its chemical identity is defined by the CAS number 1203686-38-7, with a molecular weight of 226.11 g/mol, and it is classified as a pyrrolidine derivative.
The synthesis of 3-(2-Bromophenyl)pyrrolidine typically involves several steps, primarily focusing on the cyclization of appropriate precursors. One common synthetic route begins with the bromination of phenylpyrrolidine derivatives, followed by cyclization under controlled conditions.
Industrial production may involve multi-step synthesis starting from commercially available precursors, ensuring scalability and economic viability .
The molecular structure of 3-(2-Bromophenyl)pyrrolidine features a five-membered pyrrolidine ring with a bromophenyl substituent. The structural formula can be represented as follows:
The pyrrolidine ring contributes to the compound's conformational flexibility, allowing various spatial arrangements that may influence its biological activity .
3-(2-Bromophenyl)pyrrolidine can undergo several types of chemical reactions:
The reaction conditions (temperature, solvent choice) significantly affect the outcome and yield of these transformations. For example, higher temperatures may favor elimination reactions over substitution .
The biological activity of 3-(2-Bromophenyl)pyrrolidine is attributed to its interaction with various molecular targets. Pyrrolidine derivatives are known to influence numerous biochemical pathways due to their diverse modes of action.
3-(2-Bromophenyl)pyrrolidine has diverse applications across various scientific fields:
The emergence of 3-(2-bromophenyl)pyrrolidine derivatives aligns with the early 21st-century focus on nitrogen heterocycles as privileged structures in drug design. While precise discovery dates are obscured by proprietary research, patent analyses reveal its prominence in medicinal chemistry programs from approximately 2010 onward. Key milestones include:
Table 1: Historical Development of 3-(2-Bromophenyl)pyrrolidine-Based Therapeutics
Time Period | Key Advancements | Therapeutic Area | References |
---|---|---|---|
2011-2015 | Anticonvulsant N-Mannich bases derived from 3-(2-bromophenyl)pyrrolidine-2,5-diones | Neuroscience | [2] |
2018-2019 | Synthesis of Bcl-2 inhibitors via (S)-2-(2-bromophenyl)pyrrolidine intermediates | Oncology | [1] |
2020-Present | Application in ABAD inhibitors for Alzheimer’s disease | Neurodegenerative disorders | [1] [8] |
The strategic value of 3-(2-bromophenyl)pyrrolidine lies in its synthetic versatility and demonstrated efficacy across multiple therapeutic domains:
ABAD Inhibitors for Neurodegenerative Diseases: This scaffold serves as a critical structural component in Amyloid-Binding Alcohol Dehydrogenase (ABAD) inhibitors, which disrupt the interaction between ABAD and amyloid-beta (Aβ) in Alzheimer’s pathology. Derivatives featuring 3-(2-bromophenyl)pyrrolidine exhibit non-competitive inhibition against NAD⁺/NADH binding sites, effectively modulating mitochondrial dysfunction pathways implicated in neuronal degeneration [1].
Bcl-2 Inhibitors in Oncology: The chiral environment of the pyrrolidine ring enables stereoselective synthesis of N-(phenylsulfonyl)benzamides that antagonize Bcl-2/Bcl-XL protein interactions. Compounds derived from (S)-3-(2-bromophenyl)pyrrolidine demonstrate dual activity against both wild-type Bcl-2 and the resistant G101V mutant, with significantly reduced CYP2C9 inhibition (minimizing drug-drug interaction risks) compared to earlier chemotypes [1]:$$ \text{Potency Improvement} = 5-8\times \text{ over first-generation inhibitors} $$
Anticonvulsant Agents: Structural elaboration via N-Mannich reactions yields derivatives with exceptional potency against maximal electroshock seizures (MES). Noteworthy examples include 1-[{4-(4-fluorophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione (ED₅₀ = 7.4 mg/kg in rats), which outperforms phenytoin in efficacy and neurotoxicity profiles [2].
Antimicrobial Applications: Recent innovations incorporate the scaffold into 1,2,4-oxadiazole hybrids that inhibit bacterial DNA gyrase and topoisomerase IV. Derivatives bearing 4-chlorophenyl substituents exhibit IC₅₀ values as low as 120 nM against E. coli DNA gyrase, comparable to novobiocin [8].
Table 2: Therapeutic Applications of 3-(2-Bromophenyl)pyrrolidine Derivatives
Therapeutic Application | Representative Derivative | Key Biological Activity |
---|---|---|
ABAD Inhibition | ABAD Inhibitors I/II | Non-competitive inhibition of NAD⁺/NADH binding (Alzheimer’s/cancer) |
Bcl-2 Inhibition | N-(Phenylsulfonyl)benzamides | Disruption of Bcl-2/Bcl-XL interaction (IC₅₀ < 50 nM) |
Anticonvulsant Agents | 1-[{4-(4-Fluorophenyl)piperazin-1-yl}-methyl]-3-(2-bromophenyl)pyrrolidine-2,5-dione | ED₅₀ = 7.4 mg/kg (MES test in rats) |
Antibacterial Agents | 1,2,4-Oxadiazole-pyrrolidine hybrids with 4-chlorophenyl substituents | DNA gyrase inhibition (IC₅₀ = 120 nM vs. E. coli) |
Within the broader landscape of pyrrolidine-containing pharmaceuticals, 3-(2-bromophenyl)pyrrolidine occupies a specialized niche due to three distinctive attributes:
Stereochemical Complexity: The presence of up to two chiral centers (C3 and C2/C4 substituents) enables precise spatial orientation of pharmacophoric elements. This stereochemical control is exemplified in GPR40 agonists where (R,R)-configured derivatives exhibit 10-fold greater potency than (S,S)-isomers due to optimal positioning of the carboxylic acid moiety for receptor engagement [3].
Conformational Dynamics: Unlike planar heterocycles, the pyrrolidine ring undergoes pseudorotation—a phenomenon where the ring puckers into envelope or half-chair conformations. The 2-bromophenyl substituent preferentially stabilizes the Cγ-exo conformation, positioning the bromine atom for optimal hydrophobic interactions in enzyme binding pockets. This dynamic behavior expands the scaffold’s capacity to explore pharmacophore space [3] [8].
Electronic Modulation: The electron-withdrawing bromine atom significantly alters electron distribution within the phenyl ring, enhancing π-stacking capabilities while facilitating palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) for rapid diversification. This synthetic versatility enables efficient generation of structure-activity relationship (SAR) libraries [1] [8].
Table 3: Comparative Analysis of Pyrrolidine Derivatives in Drug Discovery
Scaffold Type | sp³ Character | Chiral Centers | Dipole Moment (D) | Key Therapeutic Applications |
---|---|---|---|---|
3-(2-Bromophenyl)pyrrolidine | High | Up to 2 | 2.8–3.2 | Oncology, CNS, antimicrobials |
Simple pyrrolidine | High | 0–1 | 1.5–1.8 | Anticholinergics, nootropics |
Pyrrolidine-2,5-dione | Moderate | 1–2 | 3.5–4.0 | Anticonvulsants (e.g., ethosuximide) |
Aromatic pyrrole | Low (planar) | 0 | 1.6–1.8 | Antibacterials (e.g., pyoluteorin) |
The scaffold’s physicochemical profile bridges favorable properties: moderate lipophilicity (LogP ≈ 2.1–2.9), polar surface area (PSA ≈ 12–15 Ų), and H-bonding capacity—attributes that collectively enhance cell permeability while maintaining aqueous solubility. These characteristics position 3-(2-bromophenyl)pyrrolidine as a "three-dimensionality-optimized" scaffold, addressing critical limitations of flat architectures in targeting complex protein interfaces [3] [8].
Table 4: Structure-Activity Relationship (SAR) Analysis of Key Derivatives
Structural Modification Site | Impact on Bioactivity | Optimal Substituents |
---|---|---|
Pyrrolidine N-position | Governs target selectivity and metabolic stability | Sulfonamides (Bcl-2 inhibition); Mannich bases (anticonvulsant) |
C3 substituents | Steric bulk enhances potency against resistant mutations | 2-Bromophenyl (Bcl-2); 4-trifluoromethyl (DPP-IV inhibition) |
Bromine replacement | Affects π-stacking and cross-coupling reactivity | Retain Br for gyrase inhibitors; replace with CN for CNS agents |
Ring saturation | Enhanced conformational flexibility vs. planar analogs | Dihydro derivatives maintain activity with reduced toxicity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: